molecular formula C13H15N3O B14901144 n-(2-(1h-Imidazol-1-yl)phenyl)butyramide

n-(2-(1h-Imidazol-1-yl)phenyl)butyramide

Cat. No.: B14901144
M. Wt: 229.28 g/mol
InChI Key: WTYYZJDYWJCCTH-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)phenyl)butyramide is a compound that features an imidazole ring, a phenyl group, and a butyramide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-1-yl)phenyl)butyramide typically involves the formation of the imidazole ring followed by the attachment of the phenyl and butyramide groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nickel, can facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-1-yl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The phenyl and butyramide groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce new functional groups onto the phenyl or butyramide moieties .

Scientific Research Applications

N-(2-(1H-Imidazol-1-yl)phenyl)butyramide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(2-imidazol-1-ylphenyl)butanamide

InChI

InChI=1S/C13H15N3O/c1-2-5-13(17)15-11-6-3-4-7-12(11)16-9-8-14-10-16/h3-4,6-10H,2,5H2,1H3,(H,15,17)

InChI Key

WTYYZJDYWJCCTH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

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